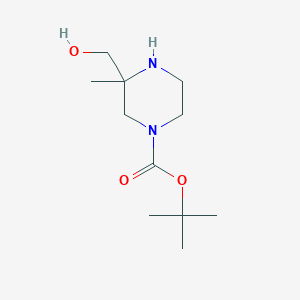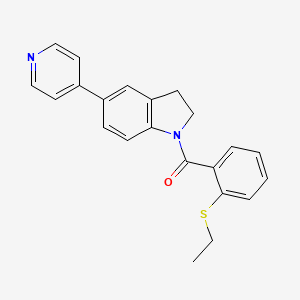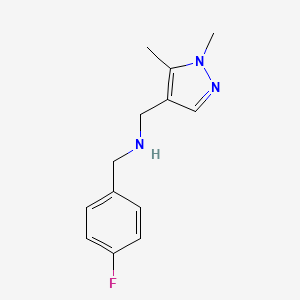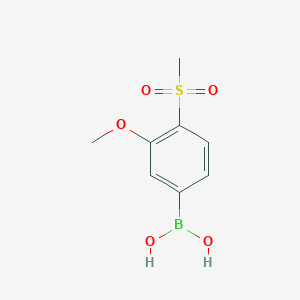![molecular formula C10H17ClN2O3 B2750205 Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate CAS No. 875156-97-1](/img/structure/B2750205.png)
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
- The primary target of this compound is nitric oxide synthase (NOS) , specifically the inducible NOS (iNOS) isoform in humans .
Target of Action
Mode of Action
Méthodes De Préparation
The synthesis of Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Comparaison Avec Des Composés Similaires
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: This compound has a similar piperidine core but lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound contains a pyridine ring instead of the chloroacetyl group, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its chloroacetyl group, which provides specific reactivity and potential for covalent modification of biological targets .
Propriétés
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-5-3-8(4-6-13)12-9(14)7-11/h8H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPNDBRFVFWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2750122.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)
![2-(cyclopentylsulfanyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2750126.png)
![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)
![2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2750129.png)
![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)


![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)
![5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750142.png)


